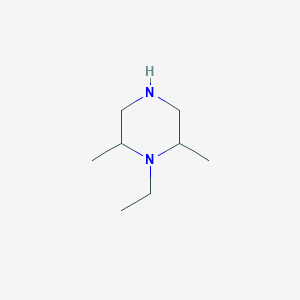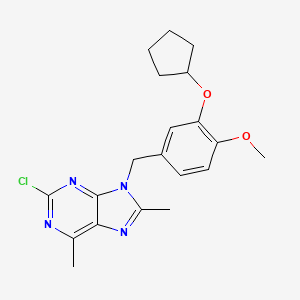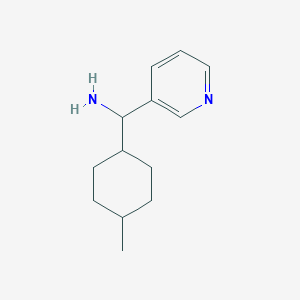
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of four oxygen atoms arranged in a spiro configuration, which imparts distinct chemical properties. It is often used in various scientific research applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid typically involves the reaction of pentaerythritol with formaldehyde under acidic conditions to form the spirocyclic acetal. This intermediate is then further reacted with propionic acid derivatives to introduce the dipropionic acid functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under basic or neutral conditions.
Major Products
Aplicaciones Científicas De Investigación
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its therapeutic potential in the treatment of certain diseases due to its unique chemical properties.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid involves its interaction with molecular targets through its reactive spirocyclic structure. The compound can form stable complexes with various biomolecules, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting species .
Comparación Con Compuestos Similares
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane: Known for its use as a crosslinking agent in polymer chemistry.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro(5.5)undecane: Utilized in the synthesis of biodegradable polyorthoesters.
Uniqueness
2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-dipropionic acid stands out due to its dipropionic acid functionality, which imparts additional reactivity and potential for forming diverse chemical derivatives. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .
Propiedades
Número CAS |
3058-05-7 |
|---|---|
Fórmula molecular |
C13H20O8 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
3-[3-(2-carboxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propanoic acid |
InChI |
InChI=1S/C13H20O8/c14-9(15)1-3-11-18-5-13(6-19-11)7-20-12(21-8-13)4-2-10(16)17/h11-12H,1-8H2,(H,14,15)(H,16,17) |
Clave InChI |
PVCPWBCCWVKROB-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(O1)CCC(=O)O)COC(OC2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![5-Chloro-3-iodo-1-methyl-pyrrolo[2,3-c]pyridine](/img/structure/B12090728.png)

![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

